molecular formula C66H105N17O15S B11931653 (4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid

Cat. No.: B11931653
M. Wt: 1408.7 g/mol
InChI Key: RRKVEKNLJVNCFI-IJKOTPHQSA-N
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Description

The compound “(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including amino, carbonyl, and thiazole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core structure, followed by the sequential addition of various functional groups. Common reagents used in the synthesis include amino acids, thiazole derivatives, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route to maximize yield and minimize costs. This may include the use of automated synthesizers, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, and other proteins. The compound’s functional groups enable it to form hydrogen bonds, ionic interactions, and covalent bonds with its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid".
  • **this compound".

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups and stereochemistry, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity.

Properties

Molecular Formula

C66H105N17O15S

Molecular Weight

1408.7 g/mol

IUPAC Name

(4R)-4-[[(2S)-2-[[(4R)-2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-4-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3S)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2S)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]pentanoic acid

InChI

InChI=1S/C66H105N17O15S/c1-9-36(6)53(69)66-82-49(33-99-66)63(96)77-44(26-35(4)5)59(92)74-40(22-23-51(85)86)32-72-54(37(7)10-2)64(97)76-42-20-15-16-25-71-56(89)47(29-50(68)84)79-62(95)48(30-52(87)88)80-61(94)46(28-41-31-70-34-73-41)78-60(93)45(27-39-18-13-12-14-19-39)81-65(98)55(38(8)11-3)83-58(91)43(21-17-24-67)75-57(42)90/h12-14,18-19,31,34-38,40,42-49,53-55,72H,9-11,15-17,20-30,32-33,67,69H2,1-8H3,(H2,68,84)(H,70,73)(H,71,89)(H,74,92)(H,75,90)(H,76,97)(H,77,96)(H,78,93)(H,79,95)(H,80,94)(H,81,98)(H,83,91)(H,85,86)(H,87,88)/t36-,37-,38-,40+,42-,43+,44-,45+,46-,47-,48+,49-,53-,54-,55-/m0/s1

InChI Key

RRKVEKNLJVNCFI-IJKOTPHQSA-N

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)NCCCC[C@@H](C(=O)N[C@@H](C(=O)N1)CCCN)NC(=O)[C@H]([C@@H](C)CC)NC[C@@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CSC(=N2)[C@H]([C@@H](C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCCCCC(C(=O)NC(C(=O)N1)CCCN)NC(=O)C(C(C)CC)NCC(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C2CSC(=N2)C(C(C)CC)N)CC(=O)N)CC(=O)O)CC3=CN=CN3)CC4=CC=CC=C4

Origin of Product

United States

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